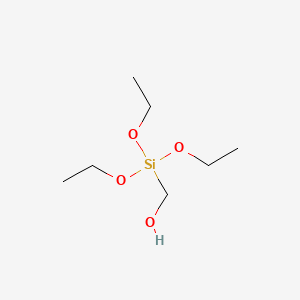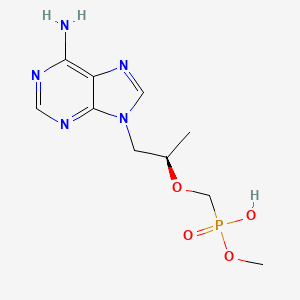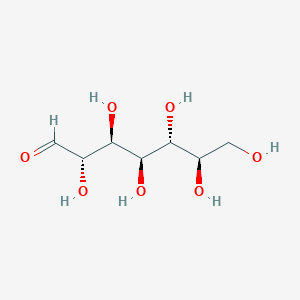
三乙氧基硅基甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .科学研究应用
手性固定相 (CSPs) 的制备
三乙氧基硅基甲醇用于合成用于对映选择性色谱的 CSPs。该技术对于对映异构体的分离和纯化至关重要,在质量控制、制备对映异构体拆分和监测对映异构反应中至关重要。 该化合物在 CSPs 的制备中充当偶联剂,有助于开发创新的涂层和固定策略 .
杂化有机硅材料的合成
该化合物参与杂化有机硅材料的合成,例如3-(三乙氧基硅基)丙基胺膦钌 (II) 配合物。 这些材料通过溶胶-凝胶法合成,由于其稳定的膦配体,在催化方面具有潜在的应用 .
手性选择器在色谱中的开发
在色谱中,三乙氧基硅基甲醇用于创建手性选择器,特别是多糖和 β-环糊精基 CSPs 的形式。 这些选择器能够分离多种对映异构体,使其在药物和环境研究中具有价值 .
安全和危害
作用机制
Target of Action
(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .
Mode of Action
(Triethoxysilyl)methanol interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .
Biochemical Pathways
Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The primary result of (Triethoxysilyl)methanol’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .
Action Environment
The action of (Triethoxysilyl)methanol can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .
生化分析
Biochemical Properties
(Triethoxysilyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with hydroxyl groups on silica surfaces, which can be utilized in the immobilization of enzymes and other proteins. This interaction is crucial for the development of biosensors and other biotechnological applications. Additionally, (Triethoxysilyl)methanol can act as a cross-linking agent, facilitating the formation of stable protein networks .
Cellular Effects
The effects of (Triethoxysilyl)methanol on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (Triethoxysilyl)methanol can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, (Triethoxysilyl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, (Triethoxysilyl)methanol has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of (Triethoxysilyl)methanol over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can affect the long-term stability of (Triethoxysilyl)methanol and its interactions with biomolecules. Additionally, long-term exposure to (Triethoxysilyl)methanol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (Triethoxysilyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses at which (Triethoxysilyl)methanol begins to exhibit toxic effects, providing valuable information for its safe use in biomedical applications. Additionally, high doses of (Triethoxysilyl)methanol have been associated with changes in metabolic pathways and enzyme activity .
Metabolic Pathways
(Triethoxysilyl)methanol is involved in various metabolic pathways, including those related to its hydrolysis and subsequent interactions with cellular enzymes. The compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of silanol and formaldehyde. These metabolic products can further interact with other cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (Triethoxysilyl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, (Triethoxysilyl)methanol can bind to various proteins, affecting its localization and accumulation. These interactions are important for determining the compound’s bioavailability and efficacy in different biological contexts .
属性
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

